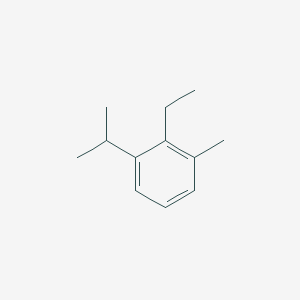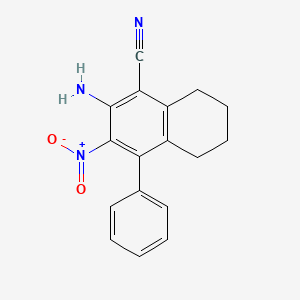
1,3-Dichloro-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methylbutan-2-one (isopropyl methyl ketone) using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out in a well-ventilated hood due to the release of hydrochloric acid (HCl) and sulfur dioxide (SO2) gases. The process involves the following steps :
Reactants: 3-methylbutan-2-one and sulfuryl chloride.
Reaction Conditions: The reaction mixture is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining the temperature between 10-15°C.
Workup: After the reaction is complete, the mixture is stirred overnight, and the product is isolated by extraction with diethyl ether and subsequent distillation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in specialized reactors, followed by purification steps such as distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1,3-dimethoxy-3-methylbutan-2-one.
Reduction: Formation of 1,3-dichloro-3-methylbutan-2-ol.
Oxidation: Formation of 1,3-dichloro-3-methylbutanoic acid.
Scientific Research Applications
1,3-Dichloro-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-dichloro-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-3-methylbutane: Similar structure but lacks the ketone group.
3-Chloro-3-methylbutan-2-one: Contains only one chlorine atom.
1,1,3-Trichloro-3-methylbutan-2-one: Contains an additional chlorine atom.
Properties
CAS No. |
57539-84-1 |
|---|---|
Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
1,3-dichloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
InChI Key |
NEVIWYGONGMZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


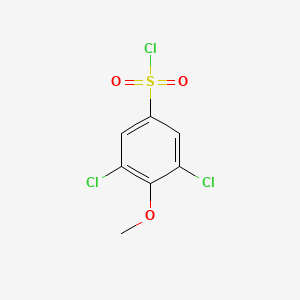





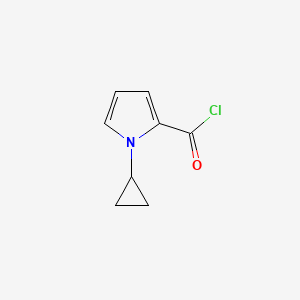
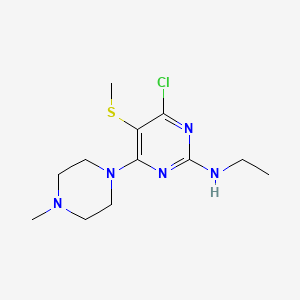
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
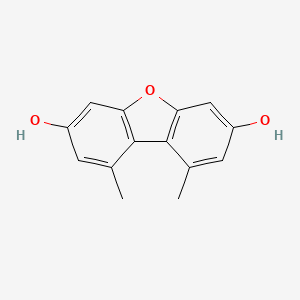
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
